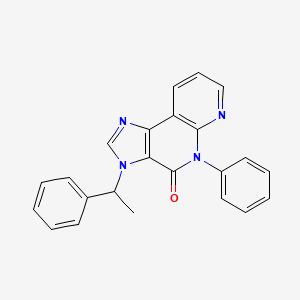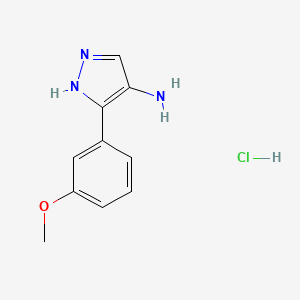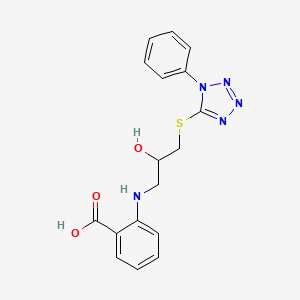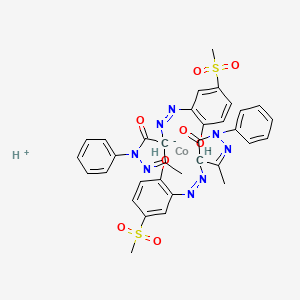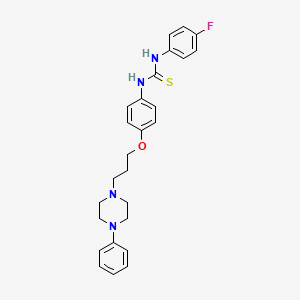
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate is a complex organic compound that features a combination of dichlorophenyl, imidazolyl, and phenylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the dichlorophenyl and imidazolyl groups. This is followed by the introduction of the phenylthio group through nucleophilic substitution reactions. The final step involves the nitration of the propanol group to form the nitrate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors or continuous flow systems to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrate group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate involves its interaction with specific molecular targets. The imidazolyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrate group can release nitric oxide, which has various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-2-propanol: Lacks the phenylthio group, which may reduce its lipophilicity and biological activity.
1-(Imidazol-1-yl)-3-(phenylthio)-2-propanol: Lacks the dichlorophenyl group, potentially altering its chemical reactivity and biological effects.
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(methylthio)-2-propanol nitrate: Contains a methylthio group instead of a phenylthio group, which may affect its overall properties.
Uniqueness
The unique combination of dichlorophenyl, imidazolyl, and phenylthio groups in 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(phenylthio)-2-propanol nitrate contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
83337-43-3 |
|---|---|
Fórmula molecular |
C18H17Cl2N3O4S |
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-phenylsulfanylpropan-2-ol;nitric acid |
InChI |
InChI=1S/C18H16Cl2N2OS.HNO3/c19-14-6-7-16(17(20)10-14)18(23,11-22-9-8-21-13-22)12-24-15-4-2-1-3-5-15;2-1(3)4/h1-10,13,23H,11-12H2;(H,2,3,4) |
Clave InChI |
DEPHXFPLEJBQND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



